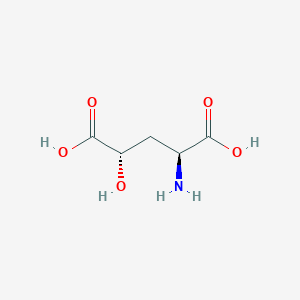

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

Overview

Description

“(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is also known as allo-gamma-hydroxyglutamic acid and threo-4-hydroxy-l-glutamic acid . It’s a chemical compound with the CAS Number 3913-68-6 .

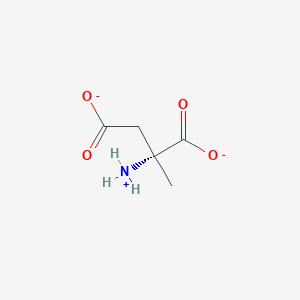

Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and reactivity. While specific information on the molecular structure analysis of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available, techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are commonly used for structural analysis .Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of reactants into products under various conditions . Unfortunately, specific information on the chemical reactions involving “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are key to understanding its behavior in different environments. Unfortunately, specific information on the physical and chemical properties of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available .Scientific Research Applications

- The incorporation of noncanonical amino acids (ncAAs) has expanded the repertoire of amino acids available for protein engineering. Researchers can introduce amino acids with non-native functionalities, such as bioorthogonal reactive handles (e.g., azides and alkynes) and hydrophobic fluorinated side chains .

- For example, efficient residue-specific replacement of methionine by azidonorleucine in an engineered green fluorescent protein has been achieved using bacterial expression systems. This allows the introduction of a single reactive site for strain-promoted azide-alkyne cycloaddition .

- Fucoidan, a natural compound found in seaweeds, has therapeutic effects. One specific fucoidan structure contains a tetrasaccharide repeating unit with a backbone of [→3Fuc (2S, 4S) α1→3Fucα1→3Fuc(4S) α1→3Fucα1→]n. This structure has been associated with treatment effects for MetS .

- Chiral separation is crucial for producing enantiopure chiral compounds. Researchers aim to separate racemates synthesized by chemical means. The study of chiral separation strategies involves understanding the stereochemistry of molecules, including amino acids like (2S,4S)-2-amino-4-hydroxypentanedioic acid .

Protein Engineering and Noncanonical Amino Acids (ncAAs)

Metabolic Syndrome (MetS) Treatment

Chiral Separation Strategies

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of (2S,4S)-2-amino-4-hydroxypentanedioic acid is the 6-oxocamphor hydrolase enzyme . This enzyme is found in Rhodococcus sp., a type of bacteria .

Mode of Action

The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .

Biochemical Pathways

It is known that the compound plays a role in the metabolism of the bacterium rhodococcus sp, specifically in the breakdown of the bicyclic beta-diketone 6-oxocamphor .

Result of Action

The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound is produced via a retro-Claisen reaction catalyzed by the 6-oxocamphor hydrolase enzyme .

Action Environment

The action of (2S,4S)-2-amino-4-hydroxypentanedioic acid is influenced by the environment in which it is present. The compound is active in the bacterial environment of Rhodococcus sp., where it interacts with the 6-oxocamphor hydrolase enzyme . The efficacy and stability of the compound may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

properties

IUPAC Name |

(2S,4S)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-2-amino-4-hydroxypentanedioic acid | |

CAS RN |

3913-68-6, 17093-75-3 | |

| Record name | (4S)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | allo-gamma-Hydroxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.